4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide
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Overview
Description
4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoic acid with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl
Properties
Molecular Formula |
C19H16BrFN4O3S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H16BrFN4O3S/c1-11-9-12(2)23-19(22-11)25-29(27,28)15-6-4-14(5-7-15)24-18(26)16-8-3-13(20)10-17(16)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
WPGRBUPOUVKXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F)C |
Origin of Product |
United States |
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